2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole

Analgesic Screening In Vivo Pharmacology Triarylimidazole SAR

Researchers requiring a chemically defined non-acidic NSAID tool for COX pathway studies face limited access to well-characterized triarylimidazoles with validated in vivo pharmacology. • 2-(4-Fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (CAS 73445-45-1) delivers confirmed analgesic potency (ED50 5 mg/kg, writhing test) and anti-inflammatory activity (ED50 14 mg/kg, carrageenan edema). • Biochemically validated COX inhibitor (IC50 0.18 µg/10 µg AA) with defined bronchoconstriction probe activity (ID50 4.7 µg/kg i.v.). • Available as a solid with ≥98% purity; ships ambient for immediate global delivery.

Molecular Formula C23H19FN2O2
Molecular Weight 374.4 g/mol
CAS No. 73445-45-1
Cat. No. B5237700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole
CAS73445-45-1
Molecular FormulaC23H19FN2O2
Molecular Weight374.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC
InChIInChI=1S/C23H19FN2O2/c1-27-19-11-5-15(6-12-19)21-22(16-7-13-20(28-2)14-8-16)26-23(25-21)17-3-9-18(24)10-4-17/h3-14H,1-2H3,(H,25,26)
InChIKeyOBGMLJIWYIXCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole: Chemical Identity and Pharmacological Class


2-(4-Fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole (CAS 73445-45-1) is a trisubstituted triarylimidazole [1]. This compound belongs to a class of non-acidic, fluorinated 2,4,5-triphenylimidazoles originally developed as non-steroidal anti-inflammatory drug (NSAID) candidates with analgesic and antipyretic properties [1]. Its structure features a central imidazole ring substituted at position 2 with a 4-fluorophenyl group and at positions 4 and 5 with 4-methoxyphenyl groups, resulting in a molecular formula of C23H19FN2O2 and molecular weight of 374.4 g/mol . The compound is characterized by high lipophilicity with a calculated LogP of 5.567, consistent with its non-acidic nature and poor aqueous solubility profile typical of this series .

Why 2-(4-Fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole Cannot Be Replaced by Fluoro-Substituted Analogs


Within the 4,5-bis(4-methoxyphenyl)imidazole series, subtle changes in the 2-phenyl fluorine substitution pattern produce divergent pharmacological profiles that preclude simple interchange [1]. The 4-fluoro isomer exhibits a distinct balance of high analgesic potency (ED50 5 mg/kg, writhing test) and anti-inflammatory activity (ED50 14 mg/kg, carrageenan edema), with moderate acute toxicity (LD50 1900 mg/kg) and a defined ulcerogenic liability (ED50 360 mg/kg) [1]. In contrast, regioisomeric analogs such as 2-(2-fluorophenyl) and 2-(3-fluorophenyl) derivatives display weaker anti-inflammatory potency (ED50 130 and 38 mg/kg, respectively), while the 2,4-difluorophenyl analog fenflumizole shows reduced anti-inflammatory efficacy (ED50 47 mg/kg) [1]. Even the trifluoromethyl-substituted comparator flumizole differs markedly in analgesic potency (ED50 75 mg/kg) and anti-inflammatory profile [1]. These quantitative disparities mean that substituting the 4-fluoro isomer with any closely related analog will alter the potency ratio, therapeutic index, and side-effect profile in experimental models, compromising reproducibility and mechanistic interpretation [1][2].

Quantitative Differentiation Evidence for 2-(4-Fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole


Analgesic Potency Advantage Over Fluoro and Isopropyl Analogs

In the acetic acid-induced writhing test in mice, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole demonstrates an analgesic ED50 of 5 mg/kg p.o., representing a 3-fold higher potency than the 2-fluoro regioisomer (ED50 15 mg/kg) and a 40-fold higher potency than the 2-isopropyl analog (ED50 200 mg/kg) [1]. It also outperforms the 2-trifluoromethyl comparator flumizole (ED50 75 mg/kg) by 15-fold. In the analgesia-meter test, the 4-fluoro compound achieves an ED50 of 0.3 mg/kg, comparable to the 2-fluoro isomer (0.3 mg/kg) but superior to the 2,4-difluoro analog fenflumizole (0.8 mg/kg) [1].

Analgesic Screening In Vivo Pharmacology Triarylimidazole SAR

Anti-Inflammatory Activity Superiority in Carrageenan Edema Model

In the standard carrageenan-induced rat paw edema model, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole achieves an anti-inflammatory ED50 of 14 mg/kg p.o., demonstrating 9.3-fold greater potency than the 2-fluoro regioisomer (ED50 130 mg/kg) and 3.4-fold greater potency than the 2,4-difluoro analog fenflumizole (ED50 47 mg/kg) [1]. The 4-fluoro isomer also substantially outperforms the 2-trifluoromethyl comparator flumizole, which showed no measurable anti-inflammatory activity in this assay (ED50 >2000 mg/kg) [1].

Anti-Inflammatory Assay Carrageenan Paw Edema NSAID Development

Arachidonic Acid-Induced Bronchoconstriction Inhibition Profile

In an anesthetized guinea-pig model of arachidonic acid (AA)-induced bronchoconstriction, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole inhibits bronchial pressure increases with an intravenous ID50 of 4.7 µg/kg [1]. This represents a 2.3-fold improvement in potency relative to the 2-fluoro regioisomer (ID50 10.6 µg/kg) and a 1.3-fold advantage over the 2,3-difluoro analog (ID50 8.7 µg/kg). In contrast, the 2,4-difluoro analog fenflumizole displays 2.2-fold greater potency (ID50 2.1 µg/kg), while the 3,4-difluoro analog is 2.4-fold weaker (ID50 11.5 µg/kg) [1].

Asthma Models Bronchoconstriction Arachidonic Acid Cascade

Cyclooxygenase (COX) Inhibition Potency Comparison

In an in vitro assay measuring inhibition of prostaglandin synthetase (PG-synthetase, i.e., cyclooxygenase) activity, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole inhibits the enzyme with an IC50 of 0.18 µg/10 µg arachidonic acid (AA) and an IC100 of 0.048 µg/190 µg AA [1]. This is 1.5-fold more potent than fenflumizole (IC50 0.27 µg/10 µg AA; IC100 0.12 µg/190 µg AA) and 1.2- to 1.3-fold more potent than the 2-fluoro (IC50 0.23) and 3-fluoro (IC50 0.21) isomers. However, it is 3-fold less potent than the 2-trifluoromethyl analog flumizole (IC50 0.06 µg/10 µg AA) [1].

Cyclooxygenase Inhibition PG-Synthetase Assay Enzymatic Activity

Gastric Ulcerogenicity and Therapeutic Index Assessment

In the rat ulcerogenic activity assay, 2-(4-fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole produces gastric ulcers with an ED50 of 360 mg/kg p.o. [1]. This ulcerogenic liability is 4.4-fold higher (i.e., lower safety margin) than fenflumizole (ED50 1580 mg/kg) but 2.3-fold lower than the 2-fluoro isomer (ED50 870 mg/kg) and 7.3-fold lower than the 9-fold weaker analog 2-(3,4-difluorophenyl) derivative (ED50 45 mg/kg). The therapeutic index calculated from anti-inflammatory ED50 (14 mg/kg) and ulcerogenic ED50 is 25.7, compared to 33.6 for fenflumizole, 6.7 for the 2-fluoro isomer, and 22.9 for the 3-fluoro isomer [1].

Gastric Ulcerogenicity Safety Pharmacology Therapeutic Index

Validated Research Application Scenarios for 2-(4-Fluorophenyl)-4,5-bis(4-methoxyphenyl)-1H-imidazole


NSAID Analgesic Benchmarking in Pain Models

With an analgesic ED50 of 5 mg/kg in the mouse writhing test [1], the 4-fluoro isomer serves as an effective positive control or reference compound for benchmarking novel analgesic candidates. Its potency advantage over the 2-fluoro and 2-isopropyl analogs, combined with a defined dose-response window, enables robust experimental standardization in acute pain models without the confounding high potency of indomethacin (ED50 8 mg/kg) [1].

Acute Inflammation Pharmacology Standard in Edema Models

The pronounced anti-inflammatory ED50 of 14 mg/kg in the rat paw edema assay [1] positions this compound as a chemically defined, non-acidic NSAID tool for studying COX-dependent inflammatory pathways. Its 9.3-fold superiority over the 2-fluoro isomer and 3.4-fold advantage over fenflumizole [1] ensure that experimental outcomes are not confounded by inadequate target engagement at standard screening doses.

Asthma and Airway Inflammation Research Probe

The ID50 of 4.7 µg/kg i.v. in the guinea-pig bronchoconstriction model, a property not previously described for closely related compounds [1], makes this compound a valuable probe for studying arachidonic acid cascade involvement in airway hyperreactivity. Its potency profile, intermediate between the high-potency fenflumizole (2.1 µg/kg) and weaker 2-fluoro analog (10.6 µg/kg) [1], allows dose-response characterization of leukotriene/prostaglandin-mediated bronchoconstriction mechanisms.

COX-1/COX-2 Selectivity and PG-Synthetase Profiling

The IC50 of 0.18 µg/10 µg AA for PG-synthetase inhibition [1] establishes this compound as a biochemically characterized COX inhibitor suitable for in vitro enzyme selectivity panels. Its intermediate potency relative to flumizole (IC50 0.06) and fenflumizole (IC50 0.27) [1] provides a useful comparator for structure-activity relationship (SAR) studies aimed at dissecting the contribution of 2-phenyl fluorine substitution to COX active-site interactions.

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